2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of acetamide, featuring a chloro group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 4-nitrophenylethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: Products include benzylic alcohols or ketones depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities . The exact molecular pathways and targets are still under investigation, but studies suggest involvement in pathways related to oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4’-nitroacetanilide: Similar in structure but lacks the ethyl group.
N-(4-Nitrophenyl)acetamide: Similar but without the chloro group.
Chloramphenicol: Contains a similar nitrophenyl group but has additional functional groups and is used as an antibiotic.
Uniqueness
2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide is unique due to the presence of both a chloro group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research .
Properties
CAS No. |
113847-08-8 |
---|---|
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-10(14)12-6-5-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14) |
InChI Key |
PNOUKMQSZZNBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.